molecular formula C10H18ClNOS B13837904 Cevimeline-d4 Hydrochloride Salt (Major)

Cevimeline-d4 Hydrochloride Salt (Major)

Cat. No.: B13837904
M. Wt: 239.80 g/mol
InChI Key: SURWTGAXEIEOGY-LQLIPKPHSA-N
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Description

Cevimeline-d4 Hydrochloride Salt (Major) is a deuterium-labeled analog of Cevimeline Hydrochloride, a quinuclidine derivative of acetylcholine. Its molecular formula is C₁₀H₁₄D₄ClNOS, with a molecular weight of 239.8 g/mol and a purity exceeding 95% (HPLC) . The compound acts as a selective agonist for muscarinic M1 and M3 receptors, which are critical in regulating salivary gland secretion, smooth muscle contraction, and neuronal signaling .

Structurally, the deuterium atoms replace four hydrogen atoms in the parent molecule, enhancing its stability for use as an internal standard in mass spectrometry and pharmacokinetic studies . Clinically, the unlabeled form (Cevimeline Hydrochloride) is FDA-approved for treating xerostomia (dry mouth) in Sjögren’s syndrome, with a recommended dosage of 30 mg three times daily . The deuterated version retains the pharmacological activity of the parent drug but is primarily utilized in research to track metabolic pathways and receptor binding dynamics .

Key studies by Masunaga et al. (1997) and Arisawa et al. (2002) demonstrated its efficacy in stimulating salivary secretion and modulating mAChR signaling pathways, supporting its role as a sialogogue .

Preparation Methods

The synthesis of Cevimeline-d4 Hydrochloride Salt involves the incorporation of deuterium atoms into the cevimeline molecule. The synthetic route typically includes the following steps:

    Deuteration: Introduction of deuterium atoms into the precursor molecules.

    Cyclization: Formation of the spirocyclic structure.

    Hydrochloride Salt Formation: Conversion of the free base into the hydrochloride salt form.

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

Cevimeline-d4 Hydrochloride Salt undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Substitution reactions can occur at various positions on the molecule, leading to different derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Cevimeline-d4 Hydrochloride Salt (Major) is a deuterated form of Cevimeline, primarily recognized for its role as a muscarinic receptor agonist. This compound has significant applications in pharmaceutical research, particularly in the treatment of conditions associated with salivary gland dysfunction, such as Sjögren's syndrome. Below, we explore its applications in scientific research, focusing on formulation development, biological activity, and therapeutic potential.

Formulation Development

Recent studies have focused on developing effective oral dosage forms of Cevimeline hydrochloride, such as mouth dissolving tablets. These formulations are particularly beneficial for patients with difficulty swallowing due to dry mouth conditions associated with Sjögren's syndrome.

Key Findings:

  • Mouth Dissolving Tablets : A factorial design approach was utilized to optimize formulations, leading to tablets that disintegrate rapidly (within 8 seconds) and release over 96% of the drug within 30 minutes. This rapid release is essential for achieving quick therapeutic effects in patients who may struggle with conventional dosage forms .
  • Compatibility Studies : Fourier-transform infrared spectroscopy (FTIR) and differential scanning calorimetry (DSC) were employed to ensure no interaction between the drug and excipients, confirming the stability of the formulation .

Cevimeline-d4 Hydrochloride Salt exhibits significant biological activities that are being explored in various contexts:

Salivary Gland Function

  • Sialagogue Effect : The compound acts as a sialagogue, stimulating saliva production which is critical for patients suffering from xerostomia (dry mouth). This property is particularly beneficial for individuals undergoing treatments that cause salivary gland dysfunction .

Cognitive Enhancement

  • Neuroprotective Effects : Research indicates that Cevimeline may reverse cognitive impairments induced by neurotoxic agents in animal models. This suggests potential applications in treating cognitive deficits associated with neurodegenerative diseases .

Therapeutic Potential

Cevimeline-d4 Hydrochloride Salt's therapeutic applications extend beyond dry mouth treatment:

Salivary Gland Regeneration

  • Regenerative Medicine : Innovative studies have demonstrated that Cevimeline can promote salivary gland regeneration following radiation damage. In experimental models, the compound facilitated acinar cell proliferation and improved salivary flow, indicating its potential role in regenerative therapies for salivary glands .

Clinical Applications

  • Sjogren's Syndrome Treatment : The primary clinical application remains in managing symptoms of Sjögren's syndrome. By enhancing saliva production and improving oral moisture, it significantly improves patient quality of life .

Case Study 1: Mouth Dissolving Tablets for Sjögren's Syndrome

A study developed a mouth dissolving tablet formulation of Cevimeline hydrochloride using super-disintegrants. The optimized formulation showed rapid disintegration and high drug release rates, making it suitable for patients who have difficulty swallowing traditional tablets.

Case Study 2: Salivary Gland Regeneration Post-Radiation

In a preclinical study involving irradiated mice, administration of Cevimeline resulted in enhanced acinar cell proliferation and improved gland function compared to controls. This study highlights its potential utility in regenerative medicine for patients with compromised salivary function due to cancer therapies.

Mechanism of Action

Cevimeline-d4 Hydrochloride Salt exerts its effects by binding to and activating muscarinic M1 and M3 receptors. These receptors are found in various exocrine glands, including salivary and sweat glands. Activation of these receptors leads to increased secretion from these glands. The compound increases the intracellular concentration of calcium ions, which plays a crucial role in the secretion process .

Comparison with Similar Compounds

Structural and Molecular Comparison

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Isotope Labeling
Cevimeline-d4 Hydrochloride 107220-28-0* C₁₀H₁₄D₄ClNOS 239.8 Deuterium (4D)
Cevimeline Hydrochloride 107220-28-0 C₁₀H₁₈ClNOS 244.79 None
Pilocarpine 92-13-7 C₁₁H₁₆N₂O₂ 208.26 None
Oxotremorine Sesquifumarate 17360-35-9 C₁₀H₁₆N₂O₃·1.5C₄H₄O₄ 413.35 None
Xanomeline Oxalate 141064-23-5 C₁₇H₂₃N₃O₃·C₂H₂O₄ 417.43 None

*Note: The unlabeled Cevimeline Hydrochloride shares the same CAS number as its deuterated counterpart but differs in isotopic composition .

Pharmacological and Clinical Comparison

Compound Receptor Selectivity Purity Clinical Status Primary Application
Cevimeline-d4 Hydrochloride M1/M3 agonist >95% Research use Analytical standard, receptor studies
Cevimeline Hydrochloride M1/M3 agonist ≥99.0% Launched (1997) Xerostomia treatment
Pilocarpine Pan-muscarinic agonist N/A Launched (1980s) Glaucoma, xerostomia
Oxotremorine Sesquifumarate M2/M4 agonist >98% Preclinical Neurological research
Xanomeline Oxalate M1-selective agonist >98% Discontinued (Phase III) Alzheimer’s disease trials

Key Findings:

  • Receptor Specificity : Unlike pan-muscarinic agonists like Pilocarpine, Cevimeline-d4 and its parent compound exhibit M1/M3 selectivity , reducing off-target effects such as bradycardia (common with M2 activation) .
  • Clinical Utility: While Xanomeline and Milameline target M1 receptors for cognitive disorders, their development was halted due to side effects, whereas Cevimeline remains clinically viable for xerostomia .

Limitations and Discrepancies

  • Clinical Data Conflicts: reports "No Development Reported" for Cevimeline-d4, while other sources classify it as a research tool . This reflects its niche role in analytical chemistry rather than therapeutic development.
  • Price Variability: Cevimeline-d4 costs $290–$3,500 per mg, significantly higher than non-deuterated agonists due to synthetic complexity .

Q & A

Basic Research Questions

Q. How should researchers design experiments to evaluate the mAChR M1/M3 receptor activation efficacy of Cevimeline-d4 Hydrochloride Salt?

  • Methodological Answer :

  • Use in vitro receptor binding assays (e.g., competitive displacement studies with radiolabeled antagonists like ³H³H
    -N-methylscopolamine) to quantify affinity for M1 and M3 subtypes.
  • Include positive controls (e.g., unlabeled Cevimeline hydrochloride) and negative controls (e.g., atropine, a non-selective antagonist) to validate receptor specificity.
  • Optimize dosage ranges (e.g., 1 nM–10 µM) based on prior studies showing M3 receptor activation at nanomolar concentrations .
  • Measure downstream effects, such as intracellular calcium mobilization or IP3 accumulation, to confirm functional agonism .

Q. What methods ensure the stability and purity of Cevimeline-d4 Hydrochloride Salt in experimental setups?

  • Methodological Answer :

  • Validate purity (>99%) via HPLC with UV/Vis or mass spectrometry detection, referencing deuterium labeling to distinguish it from non-deuterated analogs .
  • Store lyophilized powder at –20°C in anhydrous conditions to prevent hydrolysis of the quinuclidine structure.
  • Prepare fresh solutions in pH-adjusted buffers (e.g., PBS at pH 7.4) to maintain solubility and avoid aggregation .

Q. How can researchers confirm the selective activation of M3 receptors over other mAChR subtypes using this compound?

  • Methodological Answer :

  • Perform subtype-specific functional assays: Compare responses in M3-transfected HEK293 cells versus M1/M2/M4/M5 subtypes.
  • Use knockout (KO) or siRNA-mediated knockdown models to isolate M3-mediated effects (e.g., smooth muscle contraction in M3-KO tissues) .

Advanced Research Questions

Q. How to resolve contradictions in reported receptor selectivity data for Cevimeline-d4 Hydrochloride Salt across different experimental models?

  • Methodological Answer :

  • Analyze experimental variables: Differences in cell lines (e.g., CHO vs. HEK293), receptor density, or G-protein coupling efficiency may alter observed selectivity.
  • Validate findings using orthogonal techniques (e.g., FRET-based conformational sensors to track receptor activation kinetics) .
  • Cross-reference with structural studies (e.g., molecular docking simulations) to assess binding pocket interactions influenced by deuterium labeling .

Q. What isotopic effects arise from deuterium labeling in Cevimeline-d4 Hydrochloride Salt, and how do they impact pharmacokinetic studies?

  • Methodological Answer :

  • Conduct metabolic stability assays in hepatic microsomes to compare deuterated vs. non-deuterated forms. Deuterium may reduce CYP450-mediated oxidation, prolonging half-life .
  • Use mass spectrometry to trace deuterium retention in in vivo samples (e.g., plasma, tissue homogenates) and correlate with pharmacodynamic outcomes .

Q. How can computational modeling enhance experimental designs involving Cevimeline-d4 Hydrochloride Salt?

  • Methodological Answer :

  • Employ molecular dynamics simulations to predict receptor-ligand binding affinities and conformational changes, reducing trial-and-error in assay optimization .
  • Integrate in silico ADMET predictions (e.g., BBB permeability, solubility) with in vitro data to prioritize dosing regimens for in vivo studies .

Q. Data Analysis & Reproducibility

Q. What statistical approaches are critical for analyzing dose-response relationships in mAChR activation studies?

  • Methodological Answer :

  • Apply nonlinear regression (e.g., log[agonist] vs. response curves) to calculate EC₅₀ values. Use tools like GraphPad Prism for robust curve fitting.
  • Include replicates (n ≥ 3) and report variability as SEM or confidence intervals to ensure reproducibility .

Q. How should researchers address batch-to-batch variability in deuterated compounds during data interpretation?

  • Methodological Answer :

  • Include batch-specific controls in each experiment (e.g., reference standards with known activity).
  • Use ANOVA to statistically compare results across batches and exclude outliers with Cook’s distance analysis .

Properties

Molecular Formula

C10H18ClNOS

Molecular Weight

239.80 g/mol

IUPAC Name

(2S,5S)-2-deuterio-2-(trideuteriomethyl)spiro[1,3-oxathiolane-5,3'-1-azabicyclo[2.2.2]octane];hydrochloride

InChI

InChI=1S/C10H17NOS.ClH/c1-8-12-10(7-13-8)6-11-4-2-9(10)3-5-11;/h8-9H,2-7H2,1H3;1H/t8-,10-;/m0./s1/i1D3,8D;

InChI Key

SURWTGAXEIEOGY-LQLIPKPHSA-N

Isomeric SMILES

[2H][C@@]1(O[C@@]2(CN3CCC2CC3)CS1)C([2H])([2H])[2H].Cl

Canonical SMILES

CC1OC2(CN3CCC2CC3)CS1.Cl

Origin of Product

United States

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